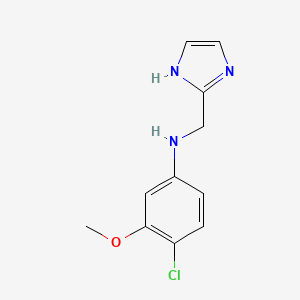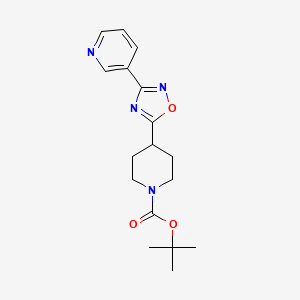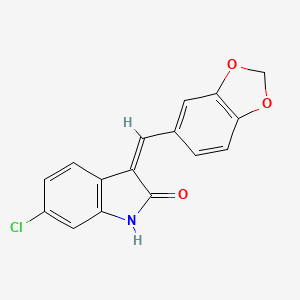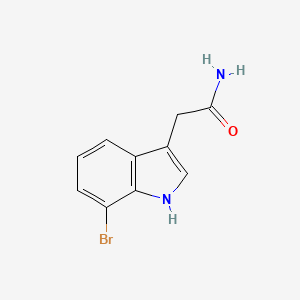
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine, also known as CLIMAZOLE, is a synthetic compound that belongs to the imidazole family. It is widely used in scientific research, particularly in the field of pharmacology. CLIMAZOLE is a potent antifungal agent and has been shown to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine is not fully understood. However, it is believed to work by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to disruption of the fungal cell membrane, ultimately resulting in cell death.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antifungal activity, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to modulate the immune system, potentially making it useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine is its broad spectrum of activity against a wide range of fungi. It is also relatively easy to synthesize and has a low toxicity profile. However, like all drugs, this compound has some limitations. It can be expensive to produce in large quantities, and its efficacy can be reduced in the presence of certain drug-resistant fungi.
Orientations Futures
There are several areas of future research that could be explored with (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine. One potential application is in the treatment of fungal infections that are resistant to current antifungal agents. Another area of interest is in the development of this compound derivatives with improved pharmacological properties. Finally, this compound could also be studied for its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
In conclusion, this compound is a synthetic compound with a wide range of biological activities. It has been extensively studied for its antifungal properties and has also been shown to have antibacterial, antiviral, and anticancer properties. While there are some limitations to its use, this compound has several advantages and has the potential to be used in a variety of scientific research applications.
Méthodes De Synthèse
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine can be synthesized using various methods. One of the most common methods involves the reaction of 4-chloro-3-methoxyphenylacetic acid with 2-(imidazol-1-ylmethyl)pyridine in the presence of a coupling reagent. The resulting product is then treated with thionyl chloride to form the final compound.
Applications De Recherche Scientifique
(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition to its antifungal activity, this compound has also been shown to have antibacterial, antiviral, and anticancer properties.
Propriétés
IUPAC Name |
4-chloro-N-(1H-imidazol-2-ylmethyl)-3-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-10-6-8(2-3-9(10)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNSZAMGHZWNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC2=NC=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(cyclopentylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7469808.png)

![1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)
![N-(5-chloro-2-morpholin-4-ylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469832.png)



![3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B7469854.png)
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B7469869.png)
![5-(diethylsulfamoyl)-N-[2-(2,6-difluoroanilino)-2-keto-ethyl]-N-ethyl-2-piperidino-benzamide](/img/structure/B7469880.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide](/img/structure/B7469897.png)
![[2-(4-Acetylanilino)-2-oxoethyl] 3-hydroxybenzotriazole-5-carboxylate](/img/structure/B7469904.png)


